molecular formula C61H117N3O28S B8024983 Biotin-PEG24-Acid

Biotin-PEG24-Acid

Cat. No.: B8024983
M. Wt: 1372.7 g/mol
InChI Key: ZDKCSORFFNBMQV-ARCIYZCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG24-Acid is a compound that consists of biotin linked to a polyethylene glycol (PEG) chain with 24 ethylene glycol units, terminating in a carboxylic acid group. This compound is widely used as a linker in various biochemical applications, particularly in the formation of PROTACs (proteolysis-targeting chimeras) which facilitate selective protein degradation via the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG24-Acid typically involves the conjugation of biotin to a PEG chain. The process begins with the activation of the carboxyl group of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester then reacts with the amine group of a PEG chain to form an amide bond, resulting in this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG24-Acid primarily undergoes biotinylation reactions, where the biotin moiety forms a stable complex with avidin or streptavidin. The PEG chain provides solubility and flexibility, making it suitable for various biochemical applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are biotinylated molecules, which can be used in various applications such as labeling, detection, and purification .

Mechanism of Action

Biotin-PEG24-Acid exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin. This strong binding interaction is used to immobilize or detect biotinylated molecules. The PEG chain enhances solubility and reduces non-specific binding, making the compound highly effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring reduced non-specific binding and enhanced solubility .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H117N3O28S/c65-58(4-2-1-3-57-60-56(55-93-57)63-61(68)64-60)62-6-8-70-10-12-72-14-16-74-18-20-76-22-24-78-26-28-80-30-32-82-34-36-84-38-40-86-42-44-88-46-48-90-50-52-92-54-53-91-51-49-89-47-45-87-43-41-85-39-37-83-35-33-81-31-29-79-27-25-77-23-21-75-19-17-73-15-13-71-11-9-69-7-5-59(66)67/h56-57,60H,1-55H2,(H,62,65)(H,66,67)(H2,63,64,68)/t56-,57-,60-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKCSORFFNBMQV-ARCIYZCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H117N3O28S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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